molecular formula C8H17Cl2N3O B1396793 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 1332530-59-2

2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride

Cat. No.: B1396793
CAS No.: 1332530-59-2
M. Wt: 242.14 g/mol
InChI Key: RAWSOWQEZSPKOE-UHFFFAOYSA-N
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Description

2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3O and its molecular weight is 242.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary significantly depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various biological effects.

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.

Result of Action

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by imidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.

Properties

IUPAC Name

2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWSOWQEZSPKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.